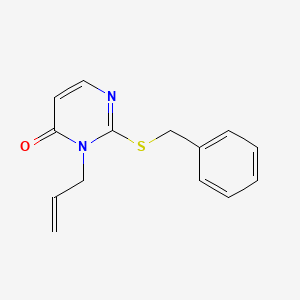
(2S,3R)-2-ethylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-ethylpyrrolidin-3-ol: is a chiral organic compound. Its systematic name reflects its stereochemistry: the 2S configuration at the second carbon and the 3R configuration at the third carbon. The compound consists of a pyrrolidine ring with an ethyl group (C2H5) and a hydroxyl group (OH) attached. The absolute configuration of this compound is crucial for understanding its behavior and interactions with other molecules .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to the formation of (2S,3R)-2-ethylpyrrolidin-3-ol . One common approach involves the reduction of a precursor ketone or aldehyde. For example, the reduction of 2-ethylpyrrolidin-3-one using a reducing agent (such as sodium borohydride) yields the desired alcohol. Other methods include reductive amination or asymmetric synthesis using chiral catalysts.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Análisis De Reacciones Químicas
Reactivity::
(2S,3R)-2-ethylpyrrolidin-3-ol: participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction to yield the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Reduction yields the alcohol.
- Oxidation leads to the corresponding ketone.
Aplicaciones Científicas De Investigación
(2S,3R)-2-ethylpyrrolidin-3-ol: finds applications in various fields:
Medicine: It may serve as a building block for pharmaceutical compounds.
Chemical Synthesis: Researchers use it as a chiral auxiliary in asymmetric synthesis.
Biological Studies: Its stereochemistry influences interactions with enzymes and receptors.
Mecanismo De Acción
The compound’s mechanism of action varies based on its application. For instance:
- In drug design, it may bind to specific receptors or enzymes, affecting cellular processes.
- In chemical reactions, its stereochemistry influences reaction pathways.
Comparación Con Compuestos Similares
(2S,3R)-2-ethylpyrrolidin-3-ol: stands out due to its unique stereochemistry. Similar compounds include other pyrrolidinols or related chiral molecules.
Propiedades
Número CAS |
921202-88-2 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(2S,3R)-2-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
IPDNGVSSCFCHRJ-NTSWFWBYSA-N |
SMILES isomérico |
CC[C@H]1[C@@H](CCN1)O |
SMILES canónico |
CCC1C(CCN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


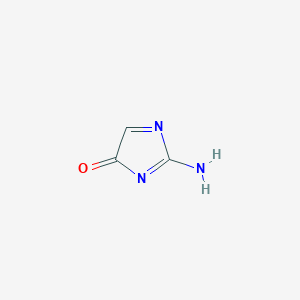
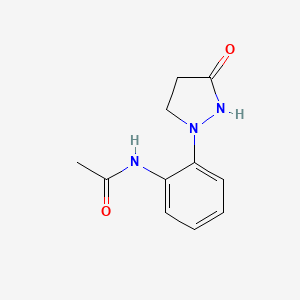
![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
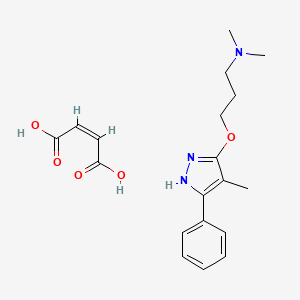
![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)

![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)
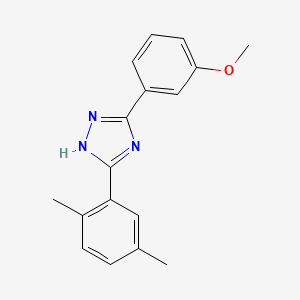
![7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12908500.png)
![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)

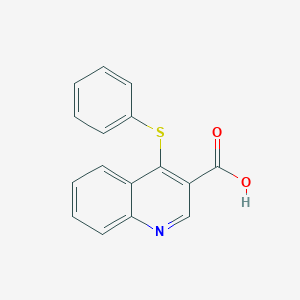
![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)
